molecular formula C19H14O4S B14323355 5-Hydroxymethylchrysene sulfate CAS No. 100924-64-9

5-Hydroxymethylchrysene sulfate

Cat. No.: B14323355
CAS No.: 100924-64-9
M. Wt: 338.4 g/mol
InChI Key: SRLZFYPFZJWWAE-UHFFFAOYSA-N
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Description

5-Hydroxymethylchrysene sulfate is a sulfate ester metabolite of the polycyclic aromatic hydrocarbon (PAH) 5-methylchrysene. It is formed via sulfotransferase-mediated conjugation of the hydroxymethyl group in 5-hydroxymethylchrysene, a reaction critical for its activation into a mutagenic agent . This metabolite is characterized by its ability to form covalent DNA adducts, specifically targeting adenine and guanine residues at a ratio of 2.7:1, which disrupts DNA replication by arresting elongation at sequence-specific sites (e.g., -AAAGGA- and -AACA- motifs) . Studies by Okuda et al. (1986, 1988) demonstrated that sulfotransferase in mouse skin catalyzes this activation, highlighting its role in the carcinogenicity of 5-methylchrysene derivatives . The compound’s sulfate group enhances its electrophilicity, facilitating DNA binding and distinguishing it from non-sulfated precursors in both metabolic pathways and mutagenic outcomes.

Properties

CAS No.

100924-64-9

Molecular Formula

C19H14O4S

Molecular Weight

338.4 g/mol

IUPAC Name

chrysen-5-ylmethyl hydrogen sulfate

InChI

InChI=1S/C19H14O4S/c20-24(21,22)23-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2,(H,20,21,22)

InChI Key

SRLZFYPFZJWWAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)COS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxymethylchrysene sulfate typically involves the sulfation of 5-hydroxymethylchrysene. This process can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfate ester .

Industrial Production Methods: These methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxymethylchrysene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of chrysene, which are of interest for further biological and chemical studies .

Scientific Research Applications

5-Hydroxymethylchrysene sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxymethylchrysene sulfate involves its metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and potentially initiate carcinogenesis. The compound is metabolized by enzymes such as cytochrome P450 and sulfotransferases, which convert it to its active sulfate ester form .

Comparison with Similar Compounds

Key Findings :

  • Unlike 5-methylchrysene, which requires cytochrome P450-mediated epoxidation, this compound’s mutagenicity depends on sulfotransferase activation .
  • Chrysene, the parent PAH without methyl or hydroxymethyl groups, exhibits lower mutagenic potency due to less specific adduct formation .

DNA Adduct Profiles and Genotoxicity

Compound Adduct Ratio (Adenine:Guanine) DNA Synthesis Inhibition Sequence Specificity Reference
This compound 2.7:1 Progressive blockage -AAAGGA-, -AACA- motifs
5-Methylchrysene Not explicitly quantified Moderate inhibition Broader sequence targets
Chrysene N/A Weak inhibition Non-specific binding

Key Findings :

  • This compound exhibits adenine-selective adduct formation, unlike 5-methylchrysene’s diol epoxide metabolites, which primarily form guanine adducts .
  • Sequence-specific replication arrest (e.g., at -AAAGGA- sites) is unique to the sulfate ester, suggesting a distinct mutagenic mechanism compared to its precursors .

Mechanism of Action (MOA) Profiles

Evidence from CRAB3 comparative analysis (Figure S1, ) reveals statistically significant differences in MOA categories between chrysene and 5-methylchrysene:

  • 5-Methylchrysene : Higher association with DNA damage and oxidative stress pathways (χ² test, Bonferroni-adjusted p < 0.05).
  • Chrysene : Predominantly linked to inflammation and aryl hydrocarbon receptor activation.

Inference for this compound: As a terminal metabolite, its MOA is dominated by direct DNA adduct formation rather than upstream pathways like oxidative stress, aligning with its role as a "ultimate carcinogen" .

Physicochemical Properties

  • Environmental Persistence : Sulfated derivatives may exhibit distinct environmental partitioning behaviors, though this requires further study .

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